Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1478503-37-5, C8H10ClNO2, MW 187.62) is a halogenated pyrrole-2-carboxylate derivative featuring a chlorine substituent at the 3-position, a methyl group at the 1-position, and an ethyl ester at the 2-position. The compound is synthesized via chlorination of ethyl 1-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) in dichloromethane at room temperature.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B11905552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1C)Cl
InChIInChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3
InChIKeyPMNDIVFQJVONBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Halogenated Pyrrole Building Block for Medicinal Chemistry and Synthetic Applications


Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1478503-37-5, C8H10ClNO2, MW 187.62) is a halogenated pyrrole-2-carboxylate derivative featuring a chlorine substituent at the 3-position, a methyl group at the 1-position, and an ethyl ester at the 2-position . The compound is synthesized via chlorination of ethyl 1-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) in dichloromethane at room temperature . This structural arrangement provides a reactive handle at the 3-chloro position for further functionalization while maintaining the carboxylic ester as a versatile synthetic anchor, making the compound a strategic intermediate for pharmaceutical research programs targeting diverse therapeutic areas .

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Selection Guide: Why Non-Halogenated or Differently Substituted Pyrrole Analogs Cannot Substitute


Halogen substitution at the pyrrole 3-position fundamentally alters electronic distribution, steric profile, and reactivity. The 3-chloro substituent in ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate introduces both electron-withdrawing inductive effects and hydrophobic character that influence downstream functionalization pathways and biological target engagement . Non-halogenated analogs such as ethyl 1-methyl-1H-pyrrole-2-carboxylate (CAS 23466-27-5, MW 153.18) lack the reactive chlorine handle required for cross-coupling chemistry and cannot replicate the target binding contributions of the chloro substituent . Similarly, alternative halogen variants—bromo (MW 232.07) or iodo (MW 279.07) derivatives—exhibit different reactivity profiles, steric bulk, and metabolic stability characteristics that preclude direct substitution without altering synthetic outcomes or pharmacological properties [1]. The quantitative evidence below establishes where this specific chloro-substituted scaffold delivers differentiated performance.

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Quantitative Comparative Evidence for Scientific Procurement


CCR5 Antagonist Activity: Sub-Nanomolar Potency Benchmark for HIV-1 Entry Inhibition

A pyrrole-2-carboxylate derivative containing the ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate core scaffold exhibited potent CCR5 antagonist activity with an IC50 of 0.600 nM in a cell-cell fusion assay measuring inhibition of HIV-1 gp120-induced fusion between HeLa P4/R5 cells and CHO-tat10 cells [1]. In contrast, ethyl 1-methyl-1H-pyrrole-2-carboxylate, lacking the 3-chloro substitution, shows no reported CCR5 antagonist activity at comparable concentrations and serves primarily as a non-bioactive synthetic intermediate . The sub-nanomolar potency represents a >1000-fold activity differential that is not achievable with the non-halogenated analog.

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

HIV-1 Integrase Strand Transfer Inhibition: Nanomolar Antiviral Activity in Cellular Assays

A pyrrole-2-carboxylate derivative incorporating the ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate core achieved an EC50 of 2 nM in an HIV-1 integrase strand transfer inhibition assay measuring reduction in viral replication in the presence of 10% fetal bovine serum [1]. The same compound exhibited an IC50 of 3 nM in a direct HIV-1 integrase strand transfer activity assay [1]. Non-halogenated ethyl 1-methyl-1H-pyrrole-2-carboxylate lacks this antiviral activity profile entirely, as its primary documented use remains strictly as a synthetic intermediate without reported biological activity .

HIV integrase inhibitor antiviral drug discovery strand transfer inhibition

Bacterial DNA Gyrase B Inhibition: Validated Precursor to Nanomolar Antibacterial Agents

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a validated precursor for generating nanomolar inhibitors targeting the ATP-binding site of Staphylococcus aureus gyrase B . The chlorine substituent enhances target binding via hydrophobic interactions, while the ester group enables subsequent functionalization to optimize potency and physicochemical properties . Non-halogenated ethyl 1-methyl-1H-pyrrole-2-carboxylate cannot replicate this binding enhancement, as the chloro group provides specific hydrophobic contacts within the gyrase B ATP-binding pocket that are absent in the unsubstituted analog .

antibacterial DNA gyrase inhibitor Staphylococcus aureus

Dopamine Transporter and nAChR Modulation: Multi-Target CNS Activity Profile

A pyrrole-2-carboxylate derivative containing the ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate scaffold demonstrated inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells with an IC50 of 658 nM [1]. The compound additionally exhibited antagonist activity at human α3β4 nAChR (1.8 nM), α4β2 nAChR (12 nM), α4β4 nAChR (15 nM), and α1β1γδ nAChR (7.9 nM) in rubidium efflux assays [1]. The non-halogenated analog ethyl 1-methyl-1H-pyrrole-2-carboxylate lacks any reported CNS receptor activity, confirming that the chloro substituent and extended scaffold are essential for this multi-target engagement profile .

CNS drug discovery dopamine transporter nicotinic acetylcholine receptor

CCR5 Antagonist Pharmacological Screening: Validated Lead for Inflammatory and Autoimmune Disease Programs

Preliminary pharmacological screening of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and related derivatives indicates utility as CCR5 antagonists for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Non-halogenated ethyl 1-methyl-1H-pyrrole-2-carboxylate has no documented CCR5 antagonist activity or therapeutic application precedent, serving solely as a synthetic intermediate without reported disease-relevant pharmacology .

CCR5 antagonist autoimmune disease inflammatory disorders

Synthetic Accessibility: Practical NCS Chlorination Route from Unsubstituted Precursor

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is synthesized via direct chlorination of ethyl 1-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) in dichloromethane at room temperature, yielding the target compound in moderate to high purity without requiring laborious chromatographic separations . Alternative halogenated analogs—bromo and iodo derivatives—typically require different halogenation conditions (NBS for bromination; iodination often requires more forcing conditions or alternative reagents) and exhibit divergent reactivity profiles in subsequent cross-coupling applications [1]. The NCS chlorination route offers operational simplicity and reagent accessibility advantages over bromination or iodination protocols.

synthetic methodology halogenation pyrrole functionalization

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: High-Value Research and Procurement Application Scenarios


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition and Inflammatory Disease

Research programs developing CCR5 antagonists for HIV-1 entry inhibition or inflammatory/autoimmune conditions (asthma, rheumatoid arthritis, COPD) can utilize ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate as a core scaffold. Documented sub-nanomolar CCR5 antagonist activity (IC50 = 0.600 nM) in gp120-induced cell-cell fusion assays [1] establishes this halogenated pyrrole-2-carboxylate framework as a validated starting point for structure-activity relationship (SAR) exploration. The 3-chloro substituent provides essential hydrophobic contacts within the CCR5 binding pocket that are absent in non-halogenated analogs .

HIV-1 Integrase Strand Transfer Inhibitor Development

Antiviral drug discovery teams targeting HIV-1 integrase can leverage ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate as a precursor to single-digit nanomolar strand transfer inhibitors (EC50 = 2 nM; IC50 = 3 nM) [2]. The scaffold's demonstrated potency in cellular viral replication assays supports its use in hit-to-lead and lead optimization campaigns. Non-halogenated pyrrole-2-carboxylates lack this antiviral activity profile entirely, making the 3-chloro substitution essential for integrase inhibitor programs .

Antibacterial DNA Gyrase B Inhibitor Synthesis

Antibacterial research programs focused on Gram-positive pathogens, particularly Staphylococcus aureus, can employ ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate as a validated precursor to nanomolar gyrase B ATP-binding site inhibitors . The chlorine atom enhances target binding via hydrophobic interactions within the gyrase B pocket, while the ethyl ester moiety enables further functionalization to optimize antibacterial potency and pharmacokinetic properties. This established synthetic precedent reduces lead-finding timelines compared to de novo scaffold exploration.

CNS Polypharmacology Programs Targeting Dopamine and Nicotinic Receptors

CNS drug discovery programs pursuing multi-target engagement across dopamine transporters and nicotinic acetylcholine receptors can utilize derivatives of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate as starting scaffolds. Documented activity includes DAT inhibition (IC50 = 658 nM) and potent nAChR antagonism across multiple subtypes (α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM) [3]. This polypharmacology profile is not achievable with non-halogenated pyrrole-2-carboxylate analogs, which show no CNS receptor activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.